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Compound of Interest

Compound Name: 2-cyclohexyl-2-phenylacetonitrile

Cat. No.: B1581737 Get Quote

A Researcher's Guide to the Spectral Analysis of
2-Cyclohexyl-2-phenylacetonitrile
For researchers, scientists, and professionals in drug development, the accurate structural

confirmation of synthesized compounds is paramount. This guide provides a comprehensive

framework for the spectral analysis of 2-cyclohexyl-2-phenylacetonitrile (CAS No: 3893-23-

0). Due to a scarcity of comprehensively detailed and assigned public spectral data, this

document serves as a comparative template, contrasting expected spectral values derived from

the known structure with experimentally acquired data.

Data Presentation: A Comparative Analysis
The following tables summarize the expected spectral data for 2-cyclohexyl-2-
phenylacetonitrile. Researchers can use the "Experimental Value" column to record their own

findings for direct comparison.

Table 1: ¹H NMR Spectral Data Comparison
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Assignment
Expected Chemical

Shift (δ) ppm
Expected Multiplicity Experimental Value

Aromatic Protons

(C₆H₅)
7.20 - 7.50 Multiplet (m)

Methine Proton (CH-

CN)
3.60 - 3.80 Doublet (d)

Cyclohexyl Protons

(C₆H₁₁)
1.00 - 2.20 Multiplets (m)

Table 2: ¹³C NMR Spectral Data Comparison

Assignment
Expected Chemical Shift (δ)

ppm
Experimental Value

Nitrile Carbon (C≡N) 118 - 122

Quaternary Aromatic Carbon

(C-CH)
135 - 140

Aromatic Carbons (CH) 126 - 130

Methine Carbon (CH-CN) 45 - 55

Cyclohexyl Carbons (CH/CH₂) 25 - 45

Table 3: Infrared (IR) Spectroscopy Data Comparison
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Functional Group
Expected Absorption

Frequency (cm⁻¹)
Characteristics Experimental Value

C-H Stretch

(Aromatic)
3000 - 3100 Medium, sharp

C-H Stretch (Aliphatic) 2850 - 2950 Strong, sharp

C≡N Stretch (Nitrile) 2220 - 2260
Medium to weak,

sharp.[1]

C=C Stretch

(Aromatic Ring)
1450 - 1600

Medium to weak,

sharp.[2][3]

Table 4: Mass Spectrometry (MS) Data Comparison

Assignment
Expected Mass-to-

Charge Ratio (m/z)
Notes Experimental Value

Molecular Ion [M]⁺ 199.15

Corresponds to the

molecular weight of

C₁₄H₁₇N.

[M - C₆H₁₁]⁺ 116.05
Loss of the cyclohexyl

group.

[M - C₆H₅]⁺ 122.10
Loss of the phenyl

group.

[C₆H₁₁]⁺ 83.09 Cyclohexyl fragment.

[C₆H₅]⁺ 77.04 Phenyl fragment.

Experimental Protocols
Accurate and reproducible data is contingent on meticulous experimental technique. The

following are standard protocols for obtaining the spectral data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated

chloroform (CDCl₃) or another suitable deuterated solvent. Ensure the sample is fully

dissolved. Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher for better resolution.

Pulse Program: Standard single pulse ('zg').

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on sample concentration.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Program: Standard proton-decoupled ('zgpg').

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the spectra using the reference signal.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:
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Neat (Liquid Film): If the sample is an oil, place a small drop between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample

directly onto the ATR crystal. This is often the simplest method.

Instrument Parameters:

Scan Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: Perform a background scan of the empty sample holder. Acquire the

sample spectrum and ratio it against the background to obtain the final transmittance or

absorbance spectrum.

3. Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile

solvent such as methanol or acetonitrile.

Instrument Parameters (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40 - 400.

Data Processing: The instrument software will generate a mass spectrum showing the

relative abundance of different fragments versus their mass-to-charge ratio. Identify the

molecular ion peak and major fragment ions.

Workflow for Spectral Data Comparison
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The following diagram illustrates the logical workflow for characterizing a synthesized sample of

2-cyclohexyl-2-phenylacetonitrile.
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Caption: Workflow for structural verification of 2-cyclohexyl-2-phenylacetonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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